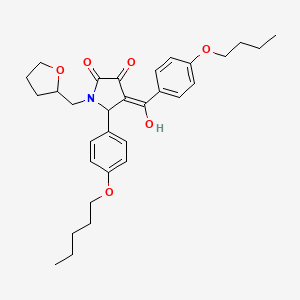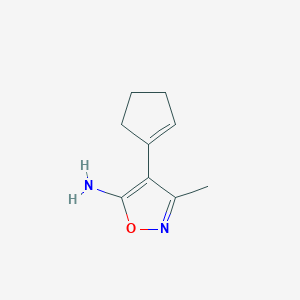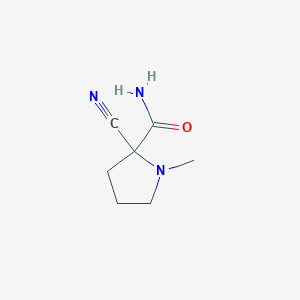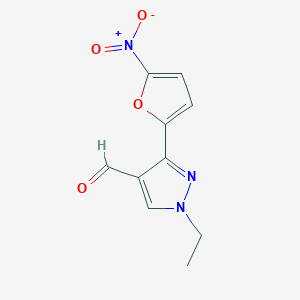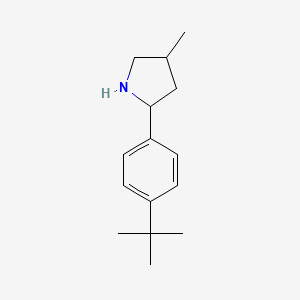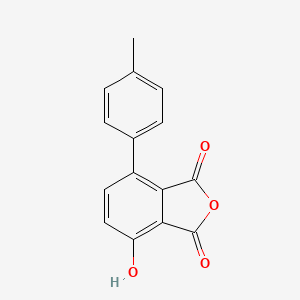
4-Hydroxy-7-(4-methylphenyl)-2-benzofuran-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione is a heterocyclic compound that belongs to the benzofuran family. It is characterized by the presence of a hydroxyl group and a p-tolyl group attached to the isobenzofuran-1,3-dione core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione typically involves the reaction of 4-hydroxyphthalic anhydride with p-toluidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions
4-Hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of 4-oxo-7-(p-tolyl)isobenzofuran-1,3-dione.
Reduction: Formation of 4-hydroxy-7-(p-tolyl)dihydroisobenzofuran-1,3-dione.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学的研究の応用
4-Hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic ring play crucial roles in its binding to biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
4-Hydroxyisobenzofuran-1,3-dione: Lacks the p-tolyl group, which may affect its biological activity and chemical reactivity.
7-(p-Tolyl)isobenzofuran-1,3-dione: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
4-Hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione is unique due to the presence of both the hydroxyl and p-tolyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications .
特性
CAS番号 |
84207-12-5 |
|---|---|
分子式 |
C15H10O4 |
分子量 |
254.24 g/mol |
IUPAC名 |
4-hydroxy-7-(4-methylphenyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C15H10O4/c1-8-2-4-9(5-3-8)10-6-7-11(16)13-12(10)14(17)19-15(13)18/h2-7,16H,1H3 |
InChIキー |
MLJWSRILRIBCFW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(C=C2)O)C(=O)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


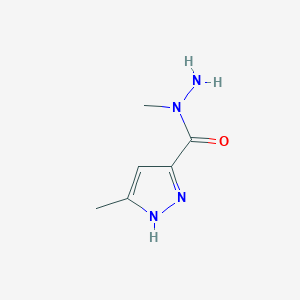
![7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine](/img/structure/B15207363.png)

![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride](/img/structure/B15207369.png)
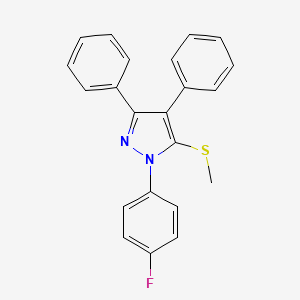
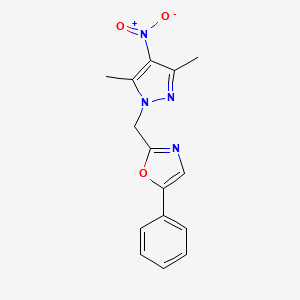
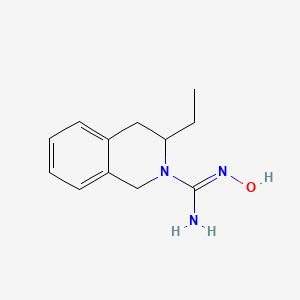
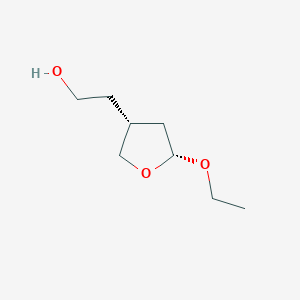
![4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B15207410.png)
